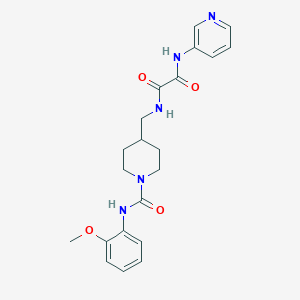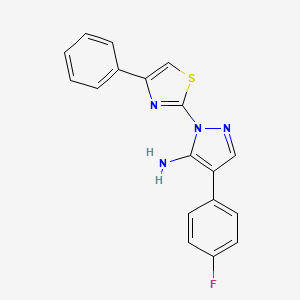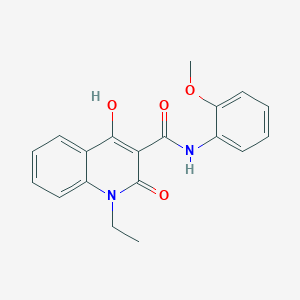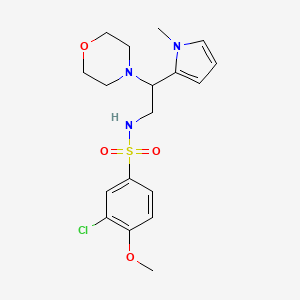![molecular formula C10H7N5S B2889257 3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine CAS No. 1491658-55-9](/img/structure/B2889257.png)
3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of pyridin-2-amine with a carbonyl chloride to form a carboxamide. This carboxamide is then treated with excess P2S5 in anhydrous toluene to form a carbothioamide, which is then oxidized with potassium ferricyanide in an alkaline medium to form the final product .Chemical Reactions Analysis
The compound “3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine” can undergo various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Applications De Recherche Scientifique
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which are structurally similar to the compound , have been found to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.
Antimicrobial Activity
These compounds have also been identified as having potent antimicrobial properties . This makes them potentially useful in the development of new antibiotics, which are continually needed due to the rise of antibiotic-resistant bacteria.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been found to have herbicidal activity . This suggests potential applications in agriculture, particularly in the development of new herbicides.
Anti-inflammatory Activity
These compounds have been shown to possess anti-inflammatory properties . This could make them useful in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Antifungal Activity
Thiazolo[4,5-b]pyridines have demonstrated antifungal activity . This suggests potential use in the treatment of fungal infections, which can be particularly problematic in immunocompromised individuals.
Antitumor Activity
Finally, these compounds have been found to have antitumor activity . This suggests potential applications in cancer treatment, particularly in the development of new chemotherapeutic drugs.
Orientations Futures
Mécanisme D'action
Target of Action
Related compounds have been studied for their anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis pathogen.
Mode of Action
It’s worth noting that related compounds have shown to exhibit significant activity against mycobacterium tuberculosis , indicating that they may interact with key enzymes or proteins within this pathogen to exert their effects.
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may have a similar effect.
Propriétés
IUPAC Name |
3-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c11-9-8(13-3-4-14-9)10-15-6-5-12-2-1-7(6)16-10/h1-5H,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPERLLRKLIYSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2889175.png)


![N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2889179.png)



![(E)-1-(4-chlorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889183.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2889188.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2889190.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2889193.png)
![N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2889196.png)
